molecular formula C11H21FO2 B13416761 10-Fluoro-3-methyldecanoic acid CAS No. 459-82-5

10-Fluoro-3-methyldecanoic acid

Cat. No.: B13416761
CAS No.: 459-82-5
M. Wt: 204.28 g/mol
InChI Key: QBGJZSNLHMFQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Fluoro-3-methyldecanoic acid is an organic compound with the molecular formula C11H21FO2. It contains a carboxylic acid functional group, a fluorine atom, and a methyl group attached to a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-methyldecanoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 10-Fluoro-3-methyldecanoic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-3-methyldecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Fluoro-3-methyldecanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 10-Fluoro-3-methyldecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Fluoro-3-methyldecanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the decanoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

459-82-5

Molecular Formula

C11H21FO2

Molecular Weight

204.28 g/mol

IUPAC Name

10-fluoro-3-methyldecanoic acid

InChI

InChI=1S/C11H21FO2/c1-10(9-11(13)14)7-5-3-2-4-6-8-12/h10H,2-9H2,1H3,(H,13,14)

InChI Key

QBGJZSNLHMFQLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCF)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.